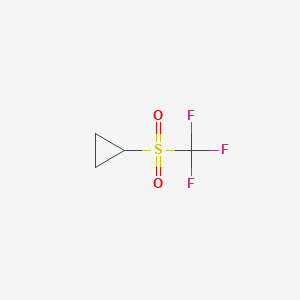
(Trifluoromethanesulfonyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethanesulfonyl)cyclopropane is a compound that features a cyclopropane ring substituted with a trifluoromethanesulfonyl group. This compound is notable for its unique structural properties, which combine the high reactivity of the cyclopropane ring with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trifluoromethanesulfonyl chloride (CF3SO2Cl). One common method is the addition of trifluoromethanesulfonyl chloride to cyclopropylmagnesium bromide under anhydrous conditions . This reaction proceeds smoothly to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluoromethanesulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized cyclopropane derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield simpler cyclopropane compounds.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include functionalized cyclopropane derivatives, sulfonyl compounds, and larger ring systems. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
(Trifluoromethanesulfonyl)cyclopropane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Trifluoromethanesulfonyl)cyclopropane involves its ability to act as an electrophile due to the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The cyclopropane ring’s strained nature also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Used in similar reactions for introducing the trifluoromethylsulfonyl group.
Sodium Trifluoromethanesulfinate (CF3SO2Na): Another reagent used for trifluoromethylation and related reactions.
Triflamides (CF3SO2NHR): Compounds with similar electron-withdrawing properties and used in various organic reactions.
Uniqueness
(Trifluoromethanesulfonyl)cyclopropane is unique due to the combination of the cyclopropane ring and the trifluoromethanesulfonyl group. This combination imparts high reactivity and versatility, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
57964-43-9 |
|---|---|
Formule moléculaire |
C4H5F3O2S |
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
trifluoromethylsulfonylcyclopropane |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2 |
Clé InChI |
XLIKKVYXLMZXCC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
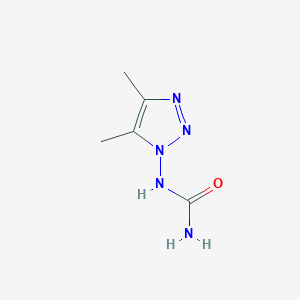
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

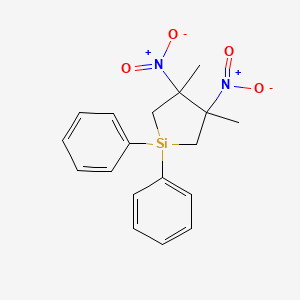
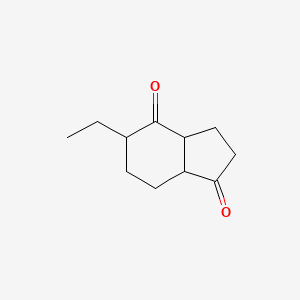
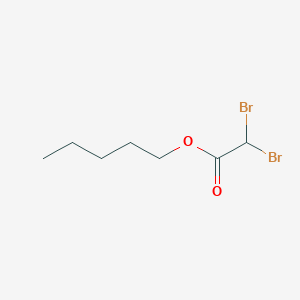
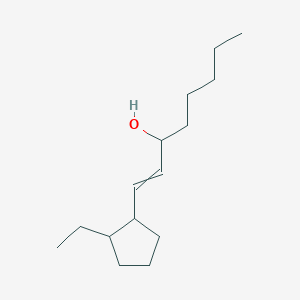
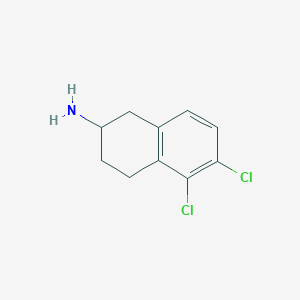
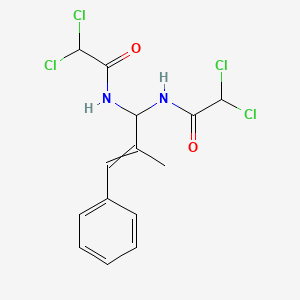
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
